
6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazine ring, which includes chlorine, methoxy, and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This one-pot synthesis method is efficient and yields high purity products . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of solvents and catalysts is optimized to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of interleukin-1, exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one: Similar structure but lacks the methoxy group.
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: Contains a chromene ring instead of an oxazine ring.
Uniqueness
6-Chloro-7-methoxy-2-methyl-4H-3,1-benzoxazin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
62492-49-3 |
|---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-chloro-7-methoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H8ClNO3/c1-5-12-8-4-9(14-2)7(11)3-6(8)10(13)15-5/h3-4H,1-2H3 |
InChI Key |
UKDVMIQTQZADFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)O1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
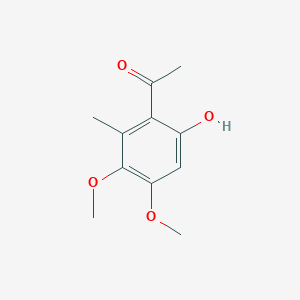
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)
![Silane, [(5,5-dimethyl-1,3-cyclohexadiene-1,3-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B14516435.png)
![4-[(2-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14516437.png)
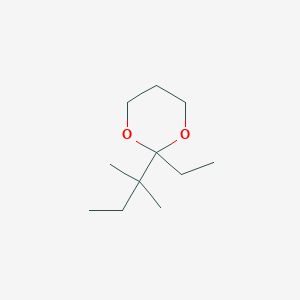
![3-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14516448.png)
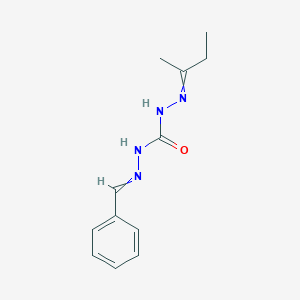
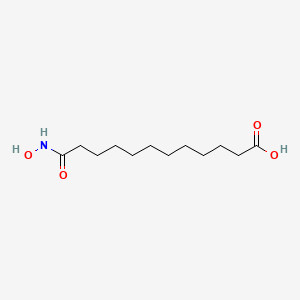
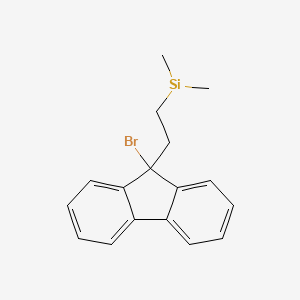
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![3,6,9,12-Tetraoxa-16-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione, 15,17-dimethyl-](/img/structure/B14516489.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
